Cas no 922002-62-8 (2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide)
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
- AKOS024635494
- 2-ethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
- 922002-62-8
- SR-01000911694
- 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- F2276-0330
- SR-01000911694-1
-
- Inchi: 1S/C18H18N2O4/c1-2-23-15-6-4-3-5-13(15)18(22)20-12-7-8-16-14(11-12)17(21)19-9-10-24-16/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22)
- InChI Key: AVUHWNBQPDYPOS-UHFFFAOYSA-N
- SMILES: O1CCNC(C2C=C(C=CC1=2)NC(C1C=CC=CC=1OCC)=O)=O
Computed Properties
- Exact Mass: 326.12665706g/mol
- Monoisotopic Mass: 326.12665706g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 456
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 76.7Ų
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2276-0330-2μmol |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-5μmol |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-10μmol |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-20μmol |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-1mg |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-2mg |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-3mg |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-4mg |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-5mg |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2276-0330-10mg |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922002-62-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Introduction to 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 922002-62-8, specifically named as 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic amides that have garnered significant attention due to their diverse pharmacological properties and potential applications in therapeutic interventions.
2-Ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is structurally characterized by a benzamide moiety linked to a tetrahydrobenzoxazepine ring system. The presence of the 5-oxo functional group within the tetrahydrobenzoxazepine core introduces a region of high electrophilicity, making it a promising scaffold for further derivatization and functionalization. This structural feature is particularly intriguing because it allows for interactions with biological targets that are rich in nucleophilic residues.
In recent years, there has been a surge in research focused on developing novel scaffolds that can modulate biological pathways with high specificity. The benzoxazepine core is known for its ability to interact with various protein targets, including enzymes and receptors involved in critical cellular processes. The benzamide group further enhances this potential by providing an additional site for chemical modification, enabling the design of molecules with tailored pharmacokinetic and pharmacodynamic profiles.
One of the most compelling aspects of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is its potential as an intermediate in the synthesis of more complex bioactive molecules. The benzoxazepine scaffold has been extensively studied for its role in central nervous system (CNS) drug discovery. Researchers have leveraged its structural framework to develop compounds with activities ranging from anxiolytic to neuroprotective effects. The introduction of the 2-ethoxy group at the amide position adds another layer of complexity, influencing both the solubility and metabolic stability of the molecule.
Recent advances in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of such compounds with high precision. These tools have been instrumental in identifying key interactions between 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide and biological targets. For instance, studies suggest that the 5-oxo group may engage in hydrogen bonding or electrostatic interactions with specific residues in protein active sites. This level of detail is crucial for designing molecules that not only bind effectively but also exhibit minimal off-target effects.
The synthesis of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The construction of the tetrahydrobenzoxazepine ring is particularly challenging due to its strained cyclic nature. However, modern synthetic methodologies have made significant strides in facilitating such constructions through catalytic processes or novel cyclization reactions. These advancements have not only improved yield but also reduced the environmental impact of synthetic routes.
In terms of biological activity, 922002-62-8 has shown promise in preclinical studies as a modulator of enzymes involved in inflammation and pain signaling. The benzamide moiety is known to interact with cyclooxygenases (COX) and other inflammatory mediators. By tuning the substituents around this core structure, 92200262 could potentially be developed into a next-generation therapeutic agent for conditions such as arthritis or neuropathic pain.
The development of novel drug candidates is often hampered by issues related to bioavailability and metabolic stability. The ethoxy group at the 2-position plays a crucial role in mitigating these challenges by influencing both lipophilicity and metabolic clearance pathways. Computational predictions suggest that this modification can enhance oral bioavailability while minimizing rapid degradation by metabolic enzymes.
Moreover, 92200262 represents an excellent example of how structural diversity can lead to functional innovation. By exploring analogs derived from this scaffold, researchers can uncover new mechanisms of action or enhance existing ones. This approach aligns well with current trends in drug discovery where libraries of diverse compounds are screened for biological activity using high-throughput techniques.
The role of CAS no 92200262 extends beyond mere academic curiosity; it has practical implications for drug development pipelines. Pharmaceutical companies are increasingly investing in computational tools that can rapidly assess the potential success of new molecular entities before committing resources to costly wet-lab experiments. Molecules like 2-Ethoxy-N-(5-Oxo-Tetrahydro-Benzoxazepinone)-Benzamide (CAS no 92200262) serve as benchmarks against which new candidates are evaluated.
In conclusion, 92200262 exemplifies how intricate molecular structures can be leveraged to develop therapeutically relevant compounds. Its unique combination of structural features makes it a valuable tool for researchers exploring novel pharmacological interventions across multiple disease areas including CNS disorders, inflammation, and pain management.* Future studies will undoubtedly continue to uncover new applications for this versatile scaffold,* further solidifying its importance* in modern chemical biology.*
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